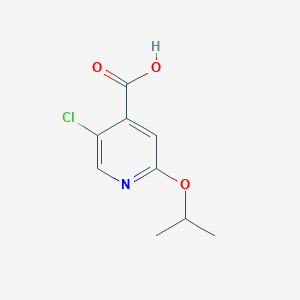

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Description

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a pyridine derivative featuring a chlorine atom at position 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a carboxylic acid (-COOH) at position 4. This compound (CAS: 282723-23-3) is synthesized for applications in medicinal chemistry and organic synthesis due to its versatile reactivity . The carboxylic acid moiety enables salt formation and hydrogen bonding, making it valuable in drug design and coordination chemistry.

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGAOCAWYHDHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypohalite-Mediated Chlorination

The patent US4960896A describes a method for introducing halogens into pyridine derivatives using alkali-metal hypohalites under strongly alkaline conditions (pH ≥ 12). For this compound, this approach involves:

-

Starting material : 2-hydroxyisonicotinic acid (4-carboxy-2-hydroxypyridine).

-

Reaction conditions : Sodium hypochlorite (NaOCl) in aqueous NaOH at 0–25°C.

-

Mechanism : Electrophilic chlorination directed by the electron-donating hydroxyl group, which activates position 5 for substitution.

The process requires precise stoichiometry (1–3 moles of base per mole of substrate) to prevent dihalogenation at positions 3 and 5. Post-reduction with sodium bisulfite eliminates residual hypochlorite, minimizing byproduct formation.

Nitration-Reduction-Diazotization

An alternative route involves:

-

Nitration : Introducing a nitro group at position 5 using HNO3/H2SO4.

-

Reduction : Converting nitro to amine with H2/Pd-C or Sn/HCl.

-

Sandmeyer reaction : Replacing the amine with chlorine using CuCl.

This method offers regioselectivity but risks over-nitration and requires careful control of reaction temperatures.

Installation of the Isopropoxy Group at Position 2

Nucleophilic Aromatic Substitution (SNAr)

The isopropoxy group is introduced via SNAr, leveraging the activation of the pyridine ring by electron-withdrawing groups. For example:

-

Substrate : 2,4-dichloro-5-nitropyridine (CAS 4548-45-2).

-

Reagent : Sodium isopropoxide (NaO-iPr) in DMF at 20°C.

-

Reaction time : 1.5 hours.

-

Outcome : Substitution at position 4 yields 2-chloro-5-nitro-4-(propan-2-yloxy)pyridine (CAS 1462950-90-8).

The choice of solvent (DMF) enhances nucleophilicity, while moderate temperatures prevent decomposition. Purification via flash chromatography (heptane/ethyl acetate, 90:10 to 80:20) achieves >95% purity.

Mitsunobu Reaction for Etherification

For less-activated substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates etherification:

-

Substrate : 2-hydroxyisonicotinic acid.

-

Reagent : Isopropyl alcohol, DEAD, PPh3.

-

Conditions : THF, 0°C to room temperature.

This method avoids harsh bases but requires anhydrous conditions and generates stoichiometric phosphine oxide waste.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Step 1 : Chlorination of 2-hydroxyisonicotinic acid using NaOCl/NaOH.

-

Step 3 : Purification via acid precipitation (pH 2–3) and recrystallization.

Yield : 45–50% over three steps.

Route B: Convergent Synthesis

-

Intermediate 1 : 2-chloro-4-propan-2-yloxypyridine (CAS 718639-57-7) synthesized via SNAr.

-

Intermediate 2 : Nitration at position 5, followed by reduction and Sandmeyer chlorination.

-

Step 3 : Oxidation of 4-methyl to carboxylic acid using KMnO4.

Yield : 35–40% over four steps.

Optimization and Scalability Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed:

- Substituted pyridine derivatives

- Pyridine N-oxides

- Alcohol derivatives

Scientific Research Applications

Chemistry: 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and activity of pyridine-based drugs .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloro and isopropoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituent type, position, and heterocyclic core. Key differences in physicochemical properties and applications are highlighted below.

Table 1: Comparative Analysis of Pyridine and Pyrimidine Derivatives

Key Research Findings

Electronic Effects :

- The trifluoromethyl (-CF₃) group in 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid lowers the pKa of the carboxylic acid (≈1.8) compared to the isopropoxy analog (pKa ≈3.2), enhancing its solubility in basic media .

- The methanesulfonyl (-SO₂CH₃) group in 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid increases polarity, making it suitable for aqueous reaction systems .

Biological Activity: Pyrimidine analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid exhibit higher binding affinity to kinase enzymes due to dual nitrogen atoms enabling stronger H-bond interactions .

Synthetic Utility :

- The isopropoxy group in the target compound improves solubility in organic solvents (e.g., dichloromethane, logP = 1.9), facilitating its use in cross-coupling reactions .

- Derivatives of 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid are patented for antiviral activity, highlighting substituent position-dependent efficacy .

Biological Activity

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is characterized by its pyridine ring structure, which is known for its versatility in biological applications. The presence of a chloro group and an isopropoxy substituent enhances its interaction with biological targets. The molecular formula is C11H12ClN1O3, and its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 66 | Induction of apoptosis |

| Compound B | HepG2 | 150.9 | Inhibition of cell proliferation |

| This compound | A549 | TBD | TBD |

In a comparative study, the anticancer activity was evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated that the presence of specific functional groups on the pyridine ring significantly influenced cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Compound D | Escherichia coli | 64 µg/mL | Bactericidal |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in August 2022 demonstrated that certain derivatives exhibited potent anticancer activity against A549 cells, with some compounds reducing cell viability significantly compared to standard treatments like cisplatin .

- Antimicrobial Efficacy : Research conducted in December 2023 highlighted the antimicrobial properties of pyridine derivatives against resistant strains, emphasizing their potential as new therapeutic agents in treating infections caused by multidrug-resistant pathogens .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for introducing the chlorine atom at the 5-position of the pyridine ring in 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid?

- Methodology : The chlorination of pyridine derivatives can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. For selective chlorination at the 5-position, reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-chlorination or side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) resolves substituent positions and confirms the propan-2-yloxy group. Purity assessment via HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Cross-validate with elemental analysis for C, H, N, and Cl content.

Q. What are the key chemical properties influencing the reactivity of this compound?

- Methodology : The electron-withdrawing carboxylic acid group at the 4-position and steric hindrance from the propan-2-yloxy group at the 2-position dictate reactivity. Investigate via pH-dependent solubility studies (e.g., in water, DMSO) and reactivity assays (e.g., nucleophilic substitution at the 5-chloro position). Computational tools like DFT can predict electrophilic/nucleophilic sites.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives of this compound?

- Methodology : Synthesize analogs with modifications at the 5-chloro (e.g., fluoro, methyl) or 2-propan-2-yloxy (e.g., cyclopropyl, tert-butyl) positions. Test in vitro bioactivity (e.g., enzyme inhibition, antimicrobial assays) and correlate with steric/electronic parameters using QSAR models. Prioritize derivatives with IC₅₀ values ≤10 µM for further optimization.

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodology : Re-evaluate compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS to detect degradation products. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity. Compare results across orthogonal assays (e.g., cell-based vs. enzymatic) to rule out false positives.

Q. How can catalytic systems enhance the efficiency of multi-step syntheses involving this compound?

- Methodology : Optimize Pd/Cu-catalyzed cross-coupling reactions for introducing substituents (e.g., aryl groups at the 4-position). Screen solvents (DMF, toluene) and ligands (e.g., bipyridine) to improve yield. Use microwave-assisted synthesis to reduce reaction time from hours to minutes while maintaining >90% yield.

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to identify impurities at ppm levels. Use ¹⁹F NMR (if fluorine analogs are synthesized) for detecting halogenated byproducts. Accelerated stability studies (40°C/75% RH) under ICH guidelines predict degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.